2-((((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl)thio)acetic acid hydrochloride
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Overview
Description
2-((((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl)thio)acetic acid hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinolizidine core, a thioether linkage, and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl)thio)acetic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinolizidine Core: The quinolizidine core can be synthesized through a series of cyclization reactions involving amines and aldehydes.
Thioether Formation: The thioether linkage is introduced by reacting the quinolizidine intermediate with a thiol compound under basic conditions.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl)thio)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to modify the quinolizidine core or the thioether linkage using reducing agents such as lithium aluminum hydride.
Substitution: The acetic acid moiety can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced quinolizidine derivatives.
Substitution Products: Various substituted acetic acid derivatives.
Scientific Research Applications
2-((((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl)thio)acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl)thio)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The quinolizidine core may interact with neurotransmitter receptors, while the thioether linkage and acetic acid moiety can modulate enzyme activity. These interactions can lead to various biological effects, such as modulation of neurotransmission and inhibition of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
Quinolizidine Alkaloids: Compounds with similar quinolizidine cores, such as sparteine and lupanine.
Thioether-Containing Compounds: Compounds with thioether linkages, such as methionine and penicillamine.
Acetic Acid Derivatives: Compounds with acetic acid moieties, such as acetic anhydride and acetylsalicylic acid.
Uniqueness
2-((((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl)thio)acetic acid hydrochloride is unique due to its combination of a quinolizidine core, thioether linkage, and acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methylsulfanyl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2S.ClH/c14-12(15)9-16-8-10-4-3-7-13-6-2-1-5-11(10)13;/h10-11H,1-9H2,(H,14,15);1H/t10-,11+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPABEVSSZPVLR-VZXYPILPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CSCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CSCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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